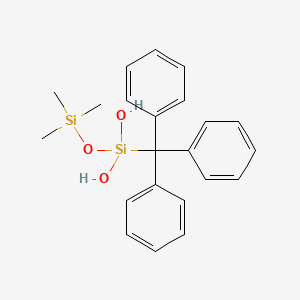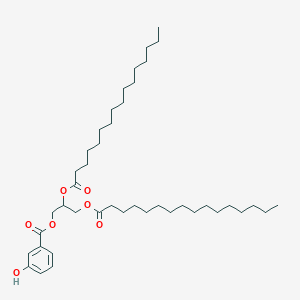
1,3-Dioxolane, 2-(2,3,5,6-tetrafluoro-4-iodophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane, 2-(2,3,5,6-tetrafluoro-4-iodophenyl)-: is a chemical compound characterized by the presence of a dioxolane ring substituted with a tetrafluoro-iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 2-(2,3,5,6-tetrafluoro-4-iodophenyl)- typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol . The reaction is catalyzed by acids and proceeds under mild conditions. The specific synthetic route for this compound may involve the following steps:
Formation of the Dioxolane Ring: The dioxolane ring is formed by reacting ethylene glycol with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Tetrafluoro-iodophenyl Group: The tetrafluoro-iodophenyl group is introduced through a substitution reaction, where the appropriate halogenated phenyl derivative is reacted with the dioxolane intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the acetalization and substitution steps.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane, 2-(2,3,5,6-tetrafluoro-4-iodophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The tetrafluoro-iodophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the tetrafluoro-iodophenyl group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols.
Scientific Research Applications
1,3-Dioxolane, 2-(2,3,5,6-tetrafluoro-4-iodophenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 2-(2,3,5,6-tetrafluoro-4-iodophenyl)- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules.
Pathways Involved: The specific pathways depend on the biological context and the nature of the interactions. For example, it may inhibit or activate certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-(trifluoromethyl)-4,4,5,5-tetrafluoro-1,3-dioxolane
- 2,3,5,6-Tetrafluoro-1,4-benzoquinone
- 2,2,3,3-tetrafluorobutane-1,4-diyl dicarbamate
- 4-Fluoro-1,3-dioxolan-2-one
Uniqueness
1,3-Dioxolane, 2-(2,3,5,6-tetrafluoro-4-iodophenyl)- is unique due to the presence of both the dioxolane ring and the tetrafluoro-iodophenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
837368-27-1 |
|---|---|
Molecular Formula |
C9H5F4IO2 |
Molecular Weight |
348.03 g/mol |
IUPAC Name |
2-(2,3,5,6-tetrafluoro-4-iodophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H5F4IO2/c10-4-3(9-15-1-2-16-9)5(11)7(13)8(14)6(4)12/h9H,1-2H2 |
InChI Key |
RUBODQYUNFGMPK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=C(C(=C(C(=C2F)F)I)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


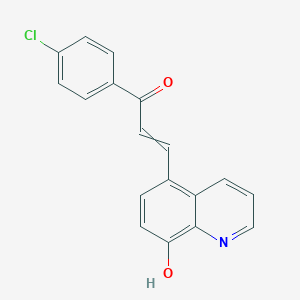
![N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine](/img/structure/B14195768.png)
![(3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14195773.png)
![4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195777.png)
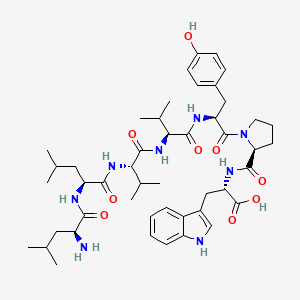
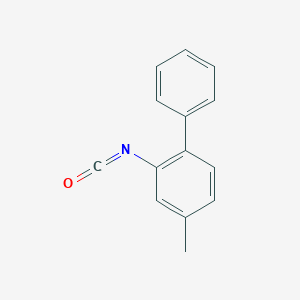
![(2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14195790.png)
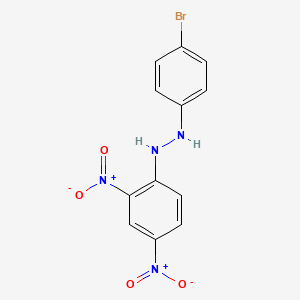
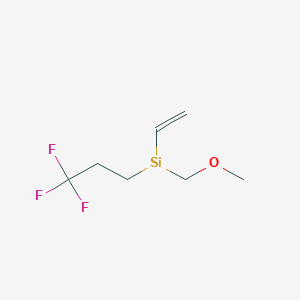
![Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl-](/img/structure/B14195815.png)
![6-(4-Ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14195823.png)
![2,6-Bis[(triphenylmethyl)amino]heptanedinitrile](/img/structure/B14195830.png)
